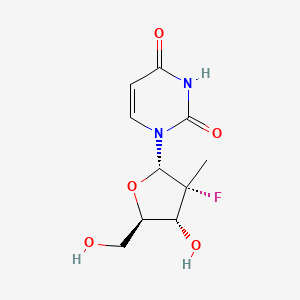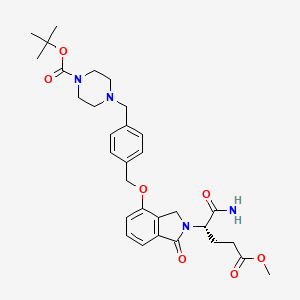
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a benzyl group, and an isoindolinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. The process may include:
Formation of the isoindolinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzyl group: This step may involve a nucleophilic substitution reaction where the benzyl group is introduced.
Formation of the piperazine ring: This can be synthesized through a series of condensation reactions.
Final coupling: The final step involves coupling the synthesized fragments under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: can be compared with other piperazine derivatives, isoindolinone compounds, and benzyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C31H40N4O7 |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
tert-butyl 4-[[4-[[2-[(2S)-1-amino-5-methoxy-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C31H40N4O7/c1-31(2,3)42-30(39)34-16-14-33(15-17-34)18-21-8-10-22(11-9-21)20-41-26-7-5-6-23-24(26)19-35(29(23)38)25(28(32)37)12-13-27(36)40-4/h5-11,25H,12-20H2,1-4H3,(H2,32,37)/t25-/m0/s1 |
Clé InChI |
BEZYCDGDWFHFTJ-VWLOTQADSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)[C@@H](CCC(=O)OC)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)C(CCC(=O)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


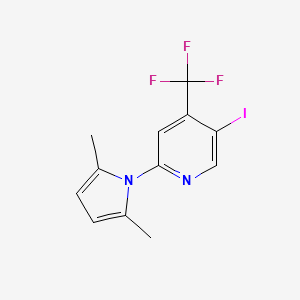
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)

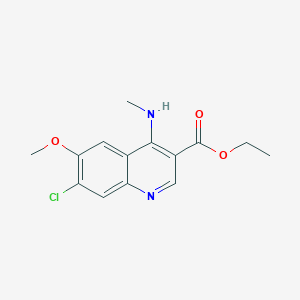

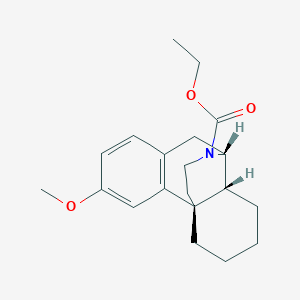
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
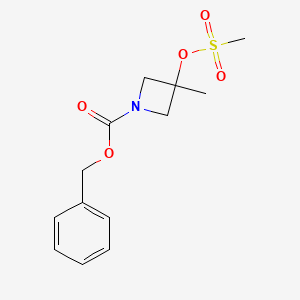
![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
